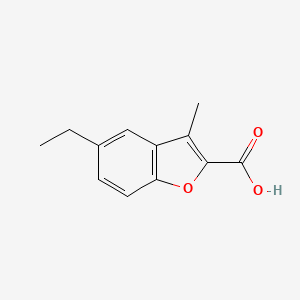

5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

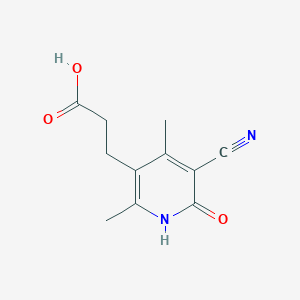

5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It is a member of benzofurans . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of benzofuran derivatives like this compound involves various methods. One such method includes the palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular weight of this compound is 204.23 . The InChI code for this compound is 1S/C12H12O3/c1-3-8-4-5-10-9 (6-8)7 (2)11 (15-10)12 (13)14/h4-6H,3H2,1-2H3, (H,13,14) .Chemical Reactions Analysis

Benzofuran derivatives like this compound undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate to form the corresponding biaryl .Scientific Research Applications

Synthesis of Novel Compounds

Benzofuran derivatives, including those related to 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid, have been explored for the synthesis of novel compounds. For instance, the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction demonstrates the utility of benzofuran derivatives in creating complex molecules with potential applications in medicinal chemistry and material science (Gao et al., 2011).

Renewable Materials Production

Research has been conducted on the use of benzofuran derivatives in the production of renewable materials, such as biobased terephthalic acid precursors. This is part of efforts to create sustainable alternatives to petrochemical-based materials, where catalysts like silica molecular sieves containing framework Lewis acid centers have been employed in reactions involving renewable furans (Pacheco et al., 2015).

Inhibitory Activities Against Enzymes

Benzofuran derivatives have been used to prepare compounds with significant inhibitory activities against enzymes like human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating diseases such as Alzheimer's (Luo et al., 2005).

Molecular Docking Studies

Molecular docking studies have been performed on benzofuran-carboxylic acids derivatives to understand their structural, spectroscopic properties, and potential biological activities. These studies provide insights into the interaction of these compounds with biological targets, highlighting their potential use in drug development and other biomedical applications (Sagaama et al., 2020).

Antimicrobial Applications

Benzofuran aryl ureas and carbamates have been synthesized and characterized for their antimicrobial activities. Such compounds demonstrate the potential utility of benzofuran derivatives in developing new antimicrobial agents (Kumari et al., 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years . These methods are expected to facilitate the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

properties

IUPAC Name |

5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-4-5-10-9(6-8)7(2)11(15-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJNDZAPCHHTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

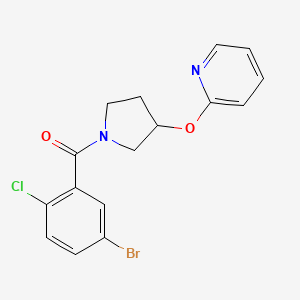

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)

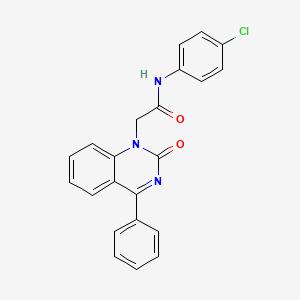

![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)

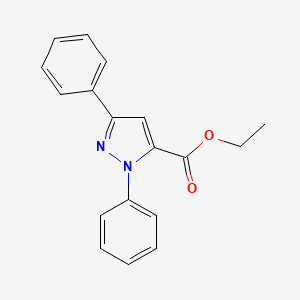

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)